Methyl 2-(mesitylamino)benzoate
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Overview
Description
Methyl 2-(mesitylamino)benzoate is an organic compound with the molecular formula C16H19NO2 It is a derivative of benzoic acid, where the hydrogen atom in the amino group is replaced by a mesityl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(mesitylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with mesityl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(mesitylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Methyl 2-(mesitylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(mesitylamino)benzoate involves its interaction with specific molecular targets. The mesityl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylamino)benzoate
- Methyl 2-(dimethylamino)benzoate
- Methyl 2-(ethylamino)benzoate
Uniqueness
Methyl 2-(mesitylamino)benzoate is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers and industry professionals alike. Further research is needed to fully understand its properties and applications.
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
methyl 2-(2,4,6-trimethylanilino)benzoate |
InChI |
InChI=1S/C17H19NO2/c1-11-9-12(2)16(13(3)10-11)18-15-8-6-5-7-14(15)17(19)20-4/h5-10,18H,1-4H3 |
InChI Key |
FEJAFYITUZRHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC=CC=C2C(=O)OC)C |
Origin of Product |
United States |
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